1-(2-chloro-6-fluorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine
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Overview
Description
Reagents: 1-(difluoromethyl)-3-methyl-1H-pyrazole-4-sulfonyl chloride
Conditions: The intermediate is reacted with the sulfonyl chloride in the presence of a base such as pyridine, under anhydrous conditions to prevent hydrolysis.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of automated reactors and continuous flow systems.
Preparation Methods
The synthesis of 1-(2-chloro-6-fluorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically begins with the preparation of the chlorofluorobenzyl piperazine intermediate. This intermediate is then subjected to further reactions to introduce the difluoromethyl pyrazolyl sulfonyl group.
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Chlorofluorobenzyl Piperazine Intermediate
Reagents: 2-chloro-6-fluorobenzyl chloride, piperazine
Conditions: The reaction is carried out in an organic solvent such as dichloromethane, under reflux conditions with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Chemical Reactions Analysis
1-(2-chloro-6-fluorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine undergoes various chemical reactions, including:
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Oxidation
Reagents: Oxidizing agents like potassium permanganate or hydrogen peroxide
Conditions: Typically carried out in an aqueous or organic solvent under controlled temperature
Products: Oxidized derivatives of the piperazine ring or the aromatic groups
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Reduction
Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride
Conditions: Conducted in an inert atmosphere to prevent oxidation
Products: Reduced forms of the functional groups, potentially leading to the formation of amines or alcohols
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Substitution
Reagents: Nucleophiles like sodium azide or thiols
Conditions: Performed in polar aprotic solvents like dimethyl sulfoxide (DMSO)
Products: Substituted derivatives where the chlorine or fluorine atoms are replaced by the nucleophile
Scientific Research Applications
1-(2-chloro-6-fluorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine has several applications in scientific research:
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Chemistry
- Used as a building block for the synthesis of more complex molecules
- Employed in the study of reaction mechanisms and kinetics
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Biology
- Investigated for its potential as a biochemical probe to study enzyme interactions
- Utilized in the development of fluorescent markers for imaging studies
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Medicine
- Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities
- Studied as a candidate for drug development targeting specific molecular pathways
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Industry
- Applied in the development of advanced materials with specific chemical properties
- Used in the formulation of specialty chemicals for various industrial applications
Mechanism of Action
The mechanism of action of 1-(2-chloro-6-fluorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes or receptors, modulating their activity. The presence of the difluoromethyl pyrazolyl sulfonyl group enhances its binding affinity and specificity.
Molecular Targets: Enzymes involved in metabolic pathways, receptors on cell surfaces
Pathways Involved: Inhibition of enzyme activity, modulation of receptor signaling pathways
Comparison with Similar Compounds
1-(2-chloro-6-fluorobenzyl)-4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine can be compared with other similar compounds to highlight its uniqueness:
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1-(2-chloro-6-fluorobenzyl)piperazine
- Lacks the difluoromethyl pyrazolyl sulfonyl group
- Different chemical properties and applications
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1-(2-chloro-6-fluorobenzyl)-4-methylpiperazine
- Contains a methyl group instead of the difluoromethyl pyrazolyl sulfonyl group
- Varies in its reactivity and potential applications
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1-(2-chloro-6-fluorobenzyl)-4-{[1-(methyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}piperazine
- Similar structure but with a methyl group instead of a difluoromethyl group
- Differences in binding affinity and biological activity
Properties
Molecular Formula |
C16H18ClF3N4O2S |
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Molecular Weight |
422.9 g/mol |
IUPAC Name |
1-[(2-chloro-6-fluorophenyl)methyl]-4-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonylpiperazine |
InChI |
InChI=1S/C16H18ClF3N4O2S/c1-11-15(10-24(21-11)16(19)20)27(25,26)23-7-5-22(6-8-23)9-12-13(17)3-2-4-14(12)18/h2-4,10,16H,5-9H2,1H3 |
InChI Key |
CUOXECYBLRGFAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)F)C(F)F |
Origin of Product |
United States |
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